Suc-Ala-Glu-Pro-Phe-pNA TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

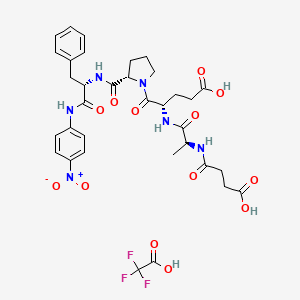

2D Structure

Properties

Molecular Formula |

C34H39F3N6O13 |

|---|---|

Molecular Weight |

796.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H38N6O11.C2HF3O2/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49;3-2(4,5)1(6)7/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43);(H,6,7)/t19-,23-,24-,25-;/m0./s1 |

InChI Key |

QUQXPSJYFGYAOX-DCPXIXLXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Suc-Ala-Glu-Pro-Phe-pNA TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Ala-Glu-Pro-Phe-pNA TFA is a synthetic chromogenic peptide substrate designed for the sensitive and specific assay of the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3][4] Pin1 is a critical enzyme in cellular signaling, regulating the conformation of proteins at phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. Its dysregulation is implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and its application in studying Pin1 signaling.

Core Concepts

Chemical Identity and Properties

This compound is the trifluoroacetate salt of the succinylated pentapeptide Ala-Glu-Pro-Phe, which is C-terminally linked to a p-nitroaniline (pNA) chromophore. The succinyl group at the N-terminus enhances solubility. The TFA salt form can influence the physical properties of the peptide, such as solubility, but does not alter its biological activity.[2]

Table 1: Physical and Chemical Properties

| Property | Value |

| Full Name | Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide Trifluoroacetate |

| Abbreviation | Suc-AEPF-pNA TFA |

| Molecular Formula | C34H42N6O11 · xCF3COOH |

| Appearance | White to off-white solid |

| Storage | Store lyophilized powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] |

| Solubility | Soluble in DMSO. |

Mechanism of Action: The Chymotrypsin-Coupled Assay

The measurement of Pin1 isomerase activity using Suc-Ala-Glu-Pro-Phe-pNA relies on a coupled enzymatic reaction with chymotrypsin. The underlying principle is the stereospecificity of chymotrypsin for the trans isomer of the Pro-Phe peptide bond.

-

Pin1 Isomerization: In solution, the Ala-Glu-Pro-Phe-pNA substrate exists in both cis and trans conformations at the Glu-Pro bond. Pin1 catalyzes the conversion of the cis isomer to the trans isomer.

-

Chymotrypsin Cleavage: Chymotrypsin specifically cleaves the peptide bond C-terminal to the phenylalanine residue only when the preceding Glu-Pro bond is in the trans conformation.

-

Chromogenic Detection: Cleavage of the substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow chromophore. The rate of pNA release is directly proportional to the rate of Pin1-catalyzed isomerization and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

Quantitative Data

Table 2: Representative Kinetic Data for Pin1 with a Peptide Substrate

| Substrate | kcat/Km (nM⁻¹s⁻¹) | Enzyme | Assay Conditions | Reference |

| Ac–Phe–Phe–pSer–Pro–Arg–pNA | 0.00322 ± 0.00025 | Pin1 | Trypsin-coupled assay | [5] |

| Ac–Phe–Phe–pSer-d₃–Pro–Arg–pNA | 0.00271 ± 0.00034 | Pin1 | Trypsin-coupled assay | [5] |

| Ac–Phe–Phe–pSer–Pro-d₇–Arg–pNA | 0.00376 ± 0.00021 | Pin1 | Trypsin-coupled assay | [5] |

Note: The data presented is for a different peptide substrate and is intended to be illustrative of the types of kinetic parameters that can be determined for Pin1.

Experimental Protocols

Pin1 Isomerase Activity Assay using this compound

This protocol is adapted from established methods for measuring Pin1 activity using a chymotrypsin-coupled assay.

Materials:

-

This compound substrate

-

Recombinant human Pin1

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA

-

Substrate Stock Solution: Dissolve this compound in DMSO.

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and store on ice.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of α-chymotrypsin in 1 mM HCl.

-

Prepare a working solution of Pin1 in Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the desired concentration of Pin1 enzyme or inhibitor compound.

-

For the control (no Pin1) wells, add an equal volume of Assay Buffer.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for a specified time if screening for inhibitors.

-

-

Initiate the Reaction:

-

To each well, add the α-chymotrypsin solution to a final concentration of approximately 6 mg/mL.

-

Immediately add the this compound substrate to a final concentration of approximately 50 µM to start the reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

-

The rate of pNA production can be calculated using the Beer-Lambert law (ε for pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).

-

For inhibitor studies, plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.

-

Caption: Workflow for Pin1 Isomerase Activity Assay.

Pin1 Signaling Pathway

Pin1 plays a pivotal role in various signaling pathways that are often hijacked in cancer, promoting cell proliferation, survival, and metastasis. Pin1's mechanism of action involves the isomerization of phosphorylated substrates, which can lead to their activation or stabilization.

Key pathways influenced by Pin1 include:

-

Cell Cycle Progression: Pin1 regulates the activity of key cell cycle proteins such as Cyclin D1, pRb, and E2F, promoting entry into and progression through the cell cycle.

-

Wnt/β-catenin Pathway: Pin1 can stabilize β-catenin, a key transcriptional co-activator in the Wnt pathway, leading to the expression of genes involved in cell proliferation.

-

NF-κB Signaling: Pin1 can enhance the activity of the NF-κB transcription factor, which promotes inflammation and cell survival.

-

Receptor Tyrosine Kinase (RTK) Signaling: Pin1 can modulate the signaling output from RTKs like EGFR by affecting the stability and activity of downstream effectors.

Caption: Overview of the Pin1 Signaling Pathway in Cancer.

Conclusion

This compound is a valuable tool for researchers studying the enzymatic activity of Pin1. Its use in a robust and sensitive chymotrypsin-coupled assay allows for the high-throughput screening of Pin1 inhibitors and the detailed characterization of its enzymatic kinetics. Understanding the role of Pin1 in cellular signaling is paramount for the development of novel therapeutics targeting cancer and other diseases where Pin1 activity is dysregulated. This guide provides the foundational knowledge and protocols to effectively utilize this important research tool.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Application of Suc-Ala-Glu-Pro-Phe-pNA TFA in Pin1 Enzyme Studies

Introduction: The Role of Pin1 and Its Chromogenic Substrate

The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator in numerous cellular processes.[1] As a member of the parvulin family of peptidyl-prolyl cis-trans isomerases (PPIases), Pin1 is unique in its specific ability to catalyze the isomerization of peptide bonds involving a phosphorylated serine or threonine residue followed by a proline (pSer/Thr-Pro).[1][2][3] This isomerization acts as a molecular switch, altering the conformation of substrate proteins and thereby regulating their activity, stability, and localization.[4][5]

Dysregulation of Pin1 has been implicated in a variety of human diseases. Its overexpression is a hallmark of many cancers, where it promotes tumorigenesis by stabilizing oncoproteins like cyclin D1 and activating pro-proliferative signaling pathways.[1][4][6] Conversely, its downregulation is associated with neurodegenerative disorders such as Alzheimer's disease, where it plays a role in the processing of Tau and amyloid precursor protein (APP).[5] This central role in pathology makes Pin1 a compelling therapeutic target.

To facilitate the study of Pin1's catalytic activity and to screen for potential inhibitors, specific and reliable assays are required. The chromogenic substrate, Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), is a widely utilized tool for this purpose.[7][8][9][10] This peptide mimics the pSer/Thr-Pro motif, allowing for a straightforward and quantitative assessment of Pin1 enzymatic function in a high-throughput format. This guide provides a comprehensive overview of the principles, protocols, and data interpretation associated with the use of Suc-Ala-Glu-Pro-Phe-pNA in Pin1 research.

Pin1: A Nodal Point in Cellular Signaling

Pin1 exerts its influence by integrating and modulating multiple signaling pathways crucial for cell cycle progression, proliferation, and apoptosis.[1][5] It functions as a catalyst that translates phosphorylation events into conformational changes, thereby controlling the fate of key phosphoproteins.[4][11] For instance, Pin1 can activate the β-catenin pathway, enhance the transcriptional activity of c-Jun following Ras signaling, and stabilize cyclin D1, all of which are critical events in cell cycle progression and oncogenesis.[4][12] Its ability to interact with and regulate components of the TGF-β, Hippo, and insulin signaling pathways further underscores its importance in cellular homeostasis and disease.[1][13]

Figure 1. Simplified diagram of Pin1's role in oncogenic signaling pathways.

Principle of the Chymotrypsin-Coupled Pin1 Activity Assay

The standard method for measuring Pin1 activity using Suc-Ala-Glu-Pro-Phe-pNA is a spectrophotometric, chymotrypsin-coupled assay.[14] The underlying principle relies on the conformational specificity of the protease α-chymotrypsin.

-

Substrate Conformation : In solution, the Suc-Ala-Glu-Pro-Phe-pNA peptide exists in an equilibrium between cis and trans conformations at the Glu-Pro peptide bond.[15]

-

Pin1-Catalyzed Isomerization : Pin1 specifically recognizes and catalyzes the conversion of the cis isomer to the trans isomer.[14][16] The rate of this conversion is the rate-limiting step in the overall reaction and is directly proportional to the concentration of active Pin1.

-

Chymotrypsin Cleavage : α-chymotrypsin rapidly and specifically cleaves the peptide bond C-terminal to Phenylalanine, but only when the preceding Glu-Pro bond is in the trans conformation.[14][15]

-

Signal Detection : Cleavage of the substrate releases the p-nitroanilide (pNA) chromophore. The appearance of this yellow product can be continuously monitored by measuring the increase in absorbance at or near 405 nm.[15]

This coupled enzymatic reaction provides a robust and continuous measure of Pin1 isomerase activity, making it ideal for kinetic studies and inhibitor screening.

Quantitative Analysis of Pin1 Enzyme Kinetics

To fully characterize Pin1 activity and the potency of its inhibitors, a set of key kinetic parameters must be determined. These values are essential for comparing enzyme efficiency, understanding inhibitor mechanisms, and guiding drug development efforts.

| Parameter | Symbol | Definition | Relevance in Pin1 Studies |

| Michaelis Constant | Km | The substrate concentration at which the reaction velocity is half of Vmax.[17] | Indicates the affinity of Pin1 for the Suc-Ala-Glu-Pro-Phe-pNA substrate. A lower Km signifies higher affinity.[17] |

| Maximum Velocity | Vmax | The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[17] | Represents the maximum catalytic activity of the Pin1 enzyme under specific assay conditions. |

| Turnover Number | kcat | The number of substrate molecules converted to product per enzyme molecule per unit of time.[17] | Measures the intrinsic catalytic rate of a single Pin1 enzyme molecule when saturated with the substrate. |

| Catalytic Efficiency | kcat/Km | An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to a product.[18] | Provides the most comprehensive measure of Pin1's enzymatic proficiency with the substrate. |

| Half-Maximal Inhibitory Concentration | IC50 | The concentration of an inhibitor required to reduce the activity of Pin1 by 50%.[14] | A common and practical measure of an inhibitor's potency in a specific biochemical assay. |

| Inhibition Constant | Ki | The dissociation constant for the binding of an inhibitor to the enzyme.[14] | Represents the intrinsic binding affinity of an inhibitor to Pin1. It is a more fundamental value than IC50 as it is independent of substrate concentration.[14] |

Detailed Experimental Protocols

The following protocols provide a framework for measuring Pin1 activity and screening for inhibitors using the Suc-Ala-Glu-Pro-Phe-pNA substrate. Researchers should optimize concentrations and incubation times based on their specific enzyme preparation and experimental goals.

Protocol for Pin1 Enzymatic Activity Assay

This protocol is designed to determine the kinetic parameters (Km, Vmax) of Pin1.

Reagents and Materials:

-

Recombinant human Pin1

-

This compound salt

-

α-Chymotrypsin

-

Dimethyl sulfoxide (DMSO) for dissolving substrate

-

96-well, flat-bottom microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare a concentrated stock solution of Suc-Ala-Glu-Pro-Phe-pNA (e.g., 10-20 mM) in DMSO. Store at -20°C.

-

Prepare a working solution of α-chymotrypsin (e.g., 6 mg/mL) in 1 mM HCl immediately before use.[14]

-

Prepare a working solution of Pin1 in Assay Buffer. Keep on ice.

-

-

Set Up Reaction Plate:

-

Add Assay Buffer to each well of a 96-well plate.

-

Create a serial dilution of the Suc-Ala-Glu-Pro-Phe-pNA substrate across the plate to achieve a range of final concentrations (e.g., 0-200 µM).

-

Include a "no enzyme" control for each substrate concentration to measure background hydrolysis.

-

-

Initiate the Reaction:

-

Add the Pin1 enzyme solution to each well to start the isomerization reaction. The final concentration of Pin1 should be in the nanomolar range (e.g., 20-100 nM), to be optimized for a linear reaction rate.

-

Immediately add the α-chymotrypsin solution to each well.[14]

-

-

Data Acquisition:

-

Place the microplate in a plate reader pre-warmed to 25°C or 37°C.

-

Measure the increase in absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration.

-

Plot V0 against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[17] A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used for this purpose.[17]

-

Protocol for Pin1 Inhibitor Screening

This protocol is designed to determine the IC50 and Ki of a potential Pin1 inhibitor.

Figure 2. Experimental workflow for screening Pin1 inhibitors.

Procedure:

-

Prepare Reagents: Prepare reagents as described in section 5.1. Additionally, prepare a serial dilution of the test inhibitor in DMSO.

-

Pre-incubation Step:

-

In a 96-well plate, add Assay Buffer, the Pin1 enzyme, and varying concentrations of the test inhibitor (or DMSO for the control).

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes at room temperature or up to 12 hours at 4°C for covalent inhibitors) to allow for binding.[14][20]

-

-

Initiate and Measure Reaction:

-

Start the reaction by adding a mixture of the α-chymotrypsin and the Suc-Ala-Glu-Pro-Phe-pNA substrate. The substrate concentration should ideally be at or near its Km value for sensitive IC50 determination.

-

Immediately begin kinetic measurements of absorbance at 405 nm as described in section 5.1.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Determine the percent inhibition relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[14]

-

Conclusion

The chromogenic substrate this compound is an invaluable tool for the quantitative study of the Pin1 enzyme. The chymotrypsin-coupled assay provides a sensitive, continuous, and high-throughput method for elucidating the kinetic properties of Pin1 and for identifying and characterizing novel inhibitors. The detailed protocols and principles outlined in this guide offer a robust framework for researchers in academia and industry to advance our understanding of Pin1 biology and to accelerate the development of therapeutics targeting this critical enzyme.

References

- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suc-Ala-Glu-Pro-Phe-pNA TFA_TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. adooq.com [adooq.com]

- 11. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Physiological and Pathogenic Roles of Prolyl Isomerase Pin1 in Metabolic Regulations via Multiple Signal Transduction Pathway Modulations [mdpi.com]

- 14. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Mechanistic insights into Pin1 peptidyl-prolyl cis-trans isomerization from umbrella sampling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. eurogentec.com [eurogentec.com]

An In-Depth Technical Guide to the Structure and Application of Suc-Ala-Glu-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic peptide substrate, N-Succinyl-L-Alanyl-L-Glutamyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA). It details its chemical structure, its primary application as a substrate for the peptidyl-prolyl isomerase Pin1, and the experimental protocols for its use in biochemical assays. This guide is intended to be a valuable resource for researchers in academia and industry engaged in enzymology, drug discovery, and the study of cellular signaling pathways.

Core Structure and Chemical Properties

Suc-Ala-Glu-Pro-Phe-pNA is a synthetic pentapeptide derivative. The core structure consists of a sequence of five amino acids: Alanine (Ala), Glutamic acid (Glu), Proline (Pro), and Phenylalanine (Phe). The N-terminus is blocked by a succinyl (Suc) group, and the C-terminus is conjugated to a p-nitroanilide (pNA) moiety. The presence of the p-nitroanilide group is critical for its function as a chromogenic substrate, as its cleavage results in a yellow-colored product that can be quantified spectrophotometrically.[1][2][3]

Table 1: Chemical and Physical Properties of Suc-Ala-Glu-Pro-Phe-pNA

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₈N₆O₁₁ | [1] |

| Molecular Weight | 682.68 g/mol | [1] |

| Synonyms | Suc-AEPF-pNA | [1] |

| Appearance | Lyophilized powder | [3] |

| Storage | Store at -20°C when lyophilized. In solution, use within one month when stored at -20°C to avoid loss of potency. Aliquoting is recommended to avoid multiple freeze-thaw cycles. | [3] |

Mechanism of Action and Enzymatic Substrate for Pin1

Suc-Ala-Glu-Pro-Phe-pNA is a well-established chromogenic substrate for the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3] Pin1 is a unique enzyme that specifically isomerizes the peptide bond between a phosphorylated serine or threonine residue and a subsequent proline residue (pSer/Thr-Pro motif). This isomerization plays a critical regulatory role in a multitude of cellular processes by inducing conformational changes in its substrate proteins.

The enzymatic activity of Pin1 on Suc-Ala-Glu-Pro-Phe-pNA is typically measured using a coupled-enzyme assay with chymotrypsin. In this assay, Pin1 first catalyzes the cis-to-trans isomerization of the Glu-Pro peptide bond within the substrate. The resulting trans-isomer is then susceptible to cleavage by chymotrypsin, which hydrolyzes the peptide bond C-terminal to the Phenylalanine residue. This cleavage releases the p-nitroanilide (pNA) chromophore, which can be detected by monitoring the increase in absorbance at 405 nm.

Quantitative Data

Table 2: Representative Data from Pin1 Inhibition Assays

| Inhibitor | IC₅₀ | Kᵢ | Assay Conditions | Reference |

| BJP-06-005-3 | Not Reported | 48 nM (apparent) | GST-Pin1, 50 µM Suc-Ala-pSer-Pro-Phe-pNA, 6 mg/mL chymotrypsin in 35 mM HEPES (pH 7.8), 0.2 mM DTT, 0.1 mg/mL BSA. | [4] |

| BJP-02-118-2 | Not Reported | 2 µM (apparent) | Fluorescence polarization assay. | [4] |

| D-PEPTIDE | Not Reported | 20 nM | Not specified. |

Note: The assay for BJP-06-005-3 used a closely related phosphorylated substrate, Suc-Ala-pSer-Pro-Phe-pNA. The fundamental principle of the coupled assay remains the same.

Experimental Protocols

Chymotrypsin-Coupled PPIase Assay for Pin1 Activity

This protocol is adapted from methodologies described for similar chromogenic substrates and is suitable for determining Pin1 activity and for screening potential inhibitors.[4]

Materials:

-

Recombinant human Pin1 (e.g., GST-Pin1)

-

Suc-Ala-Glu-Pro-Phe-pNA substrate

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT, and 0.1 mg/mL BSA

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve Suc-Ala-Glu-Pro-Phe-pNA in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to the desired final concentration (e.g., a working concentration of 50 µM).

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Dilute in Assay Buffer to the final working concentration (e.g., 6 mg/mL).

-

Dilute the Pin1 enzyme stock to the desired concentration in Assay Buffer.

-

-

Assay Setup (for inhibitor screening):

-

In a 96-well plate, add the desired concentrations of the test inhibitor compounds.

-

Add the diluted Pin1 enzyme to each well containing the inhibitor and incubate for a specified period (e.g., 12 hours at 4°C) to allow for binding.

-

-

Initiate the Reaction:

-

To start the enzymatic reaction, add the α-chymotrypsin solution to each well, followed immediately by the Suc-Ala-Glu-Pro-Phe-pNA substrate solution.

-

-

Data Acquisition:

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Monitor the increase in absorbance at 405 nm over time. The rate of p-nitroanilide release is proportional to the Pin1 activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

For inhibitor screening, plot the reaction velocity as a function of inhibitor concentration to determine the IC₅₀ value.

-

The inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

Role of Pin1 in Cellular Signaling Pathways

Pin1 is a crucial regulator of numerous signaling pathways that are fundamental to cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. Suc-Ala-Glu-Pro-Phe-pNA is a valuable tool for studying the enzymatic activity of Pin1 and for identifying inhibitors that can modulate these pathways.

Key Signaling Pathways Regulated by Pin1

-

Ras/AP-1 Signaling: Pin1 can regulate the activity of components in the Ras-activated MAPK cascade, ultimately influencing the activity of the AP-1 transcription factor, which is involved in cell proliferation.

-

Wnt/β-catenin Signaling: Pin1 can enhance the stability and nuclear accumulation of β-catenin, a key effector of the Wnt signaling pathway, which is critical for development and is often dysregulated in cancer.

-

PI3K/Akt Signaling: Pin1 can modulate the PI3K/Akt pathway, a central signaling cascade that controls cell growth, survival, and metabolism.

Conclusion

Suc-Ala-Glu-Pro-Phe-pNA is a valuable and widely used tool for the biochemical characterization of the peptidyl-prolyl isomerase Pin1. Its chromogenic properties enable a straightforward and continuous assay for measuring Pin1's catalytic activity. This technical guide provides a foundational understanding of its structure, mechanism of action, and application in experimental settings. The detailed protocol and overview of Pin1's role in cellular signaling are intended to facilitate further research into the function of this important enzyme and the development of novel therapeutics targeting Pin1-mediated pathologies.

References

An In-depth Technical Guide to the Chromogenic Substrate Suc-Ala-Glu-Pro-Phe-pNA and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a detailed overview of the chromogenic peptide substrate Nα-Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA) and its widely used analog, Suc-Ala-Ala-Pro-Phe-pNA. It clarifies their distinct enzymatic targets, provides supplier information, and presents a comprehensive experimental framework, including biochemical pathways and detailed protocols, with a focus on the chymotrypsin substrate.

Introduction to Chromogenic Peptide Substrates

Suc-Ala-Glu-Pro-Phe-pNA and its analog are synthetic peptides designed for quantitative enzyme assays. The core principle of their function lies in the C-terminal p-nitroanilide (pNA) group. In their intact state, these substrates are colorless. However, upon enzymatic cleavage of the peptide bond adjacent to the pNA moiety, yellow p-nitroaniline is released. The rate of this color change, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the activity of the target enzyme.

It is crucial to distinguish between two structurally similar peptides:

-

Suc-Ala-Glu-Pro-Phe-pNA : This peptide is a specific chromogenic substrate for the peptidylprolyl isomerase Pin1.[1][2][3] Its primary use is in evaluating the catalytic activity of Pin1 and in high-throughput screening for potential inhibitors of this enzyme.[1][2][3][4]

-

Suc-Ala-Ala-Pro-Phe-pNA : A close analog, this peptide is a well-established and widely used substrate for the serine protease α-chymotrypsin .[5] It is also effective for assaying other proteases with similar specificity, such as subtilisin and human leukocyte cathepsin G.[5][6]

Due to the extensive availability of research protocols and clear biological pathways, this guide will focus primarily on the application of Suc-Ala-Ala-Pro-Phe-pNA as a chymotrypsin substrate.

Supplier and Pricing Data

The following tables provide a summary of available suppliers for both peptides. Researchers should note that pricing and availability are subject to change and should be verified on the respective supplier's website.

Table 1: Suppliers for Suc-Ala-Glu-Pro-Phe-pNA TFA (Pin1 Substrate)

| Supplier | Product Name | CAS Number | Key Application |

| MedchemExpress | This compound | 128802-76-6[7] | Chromogenic substrate for Pin1.[1][4][8] |

| TargetMol | This compound | 128802-76-6 | Used to evaluate Pin1 catalytic activity.[2] |

| AdooQ Bioscience | Suc-Ala-Glu-Pro-Phe-pNA | 128802-76-6 | Purity reported as >99% by HPLC.[3] |

| Biosynth | Suc-Ala-Glu-Pro-Phe-pNA | 128802-76-6[7] | Recommended storage at < -15°C.[7] |

Table 2: Suppliers for Suc-Ala-Ala-Pro-Phe-pNA (Chymotrypsin Substrate)

| Supplier | Product Name | CAS Number | Example Pricing (USD) |

| Sigma-Aldrich | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4[9][10] | 25 mg: $107.00100 mg: $397.00[9] |

| Smolecule | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4[6] | Pricing available upon request. |

Biochemical Principle and Biological Pathway

The utility of Suc-Ala-Ala-Pro-Phe-pNA is rooted in its specific interaction with α-chymotrypsin, a key digestive enzyme.

α-Chymotrypsin is a serine endoproteinase that preferentially cleaves peptide bonds at the C-terminus of large hydrophobic amino acids, such as Phenylalanine (Phe).[11] The enzymatic action on the substrate releases the pNA chromophore, enabling quantitative analysis.

Caption: Cleavage of Suc-Ala-Ala-Pro-Phe-pNA by α-chymotrypsin.

Chymotrypsin plays an essential role in the breakdown of dietary proteins. It is synthesized in the pancreas as an inactive precursor, chymotrypsinogen, which prevents damage to the host tissues. Once secreted into the duodenum, chymotrypsinogen is proteolytically activated by trypsin. The now-active chymotrypsin proceeds to hydrolyze proteins into smaller peptides for subsequent absorption.

Caption: Activation cascade of chymotrypsin in the digestive system.

Detailed Experimental Protocol

This section outlines a standard methodology for a chymotrypsin activity assay using Suc-Ala-Ala-Pro-Phe-pNA in a 96-well plate format. Researchers should optimize concentrations and incubation times for their specific needs.

-

Assay Buffer: Prepare a 0.1 M Tris buffer and adjust the pH to a range of 7.8 to 9.0.[12] For a pH 9.0 buffer, dissolve 12.11 g of Tris base in approximately 900 mL of deionized water, titrate the pH with HCl, and bring the final volume to 1 L.[12]

-

Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO or N,N-dimethylformamide to create a concentrated stock solution (e.g., 50 mg/mL).[5][12] This solution should be stored in a light-protected container.[12]

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution with the assay buffer to the final desired concentration (e.g., 1 mM).[12] Keep this solution protected from light by wrapping the container in aluminum foil.[12]

-

α-Chymotrypsin Solution: Reconstitute lyophilized chymotrypsin in a cold, slightly acidic solution (e.g., 1 mM HCl) for optimal stability.[11] Perform final dilutions to the working concentration in the assay buffer immediately prior to use.

The following flowchart details the steps for conducting the kinetic assay.

Caption: A step-by-step workflow for the chymotrypsin activity assay.

-

Instrument Setup: Pre-heat a microplate spectrophotometer to 37°C and set it to perform a kinetic read at 405 nm.[12]

-

Plate Loading: Add the substrate working solution to the wells of a clear, flat-bottom 96-well plate (e.g., 180 µL per well). Include control wells containing buffer and substrate but no enzyme to measure background hydrolysis.

-

Reaction Initiation: To start the reaction, add the diluted chymotrypsin solution (e.g., 20 µL) to each well.

-

Data Acquisition: Immediately place the plate into the reader and begin recording the absorbance at 405 nm at regular intervals (e.g., every 20 seconds) for a total of 3-5 minutes.[12]

-

For each well, plot the absorbance at 405 nm against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope (ΔA405/min) of the linear portion of this curve.

-

Use the Beer-Lambert equation (A = εcl) to convert the rate of absorbance change into the rate of p-nitroaniline formation. A commonly accepted molar extinction coefficient (ε) for p-nitroaniline is 8,800 M⁻¹cm⁻¹.[5]

-

Enzyme activity is typically expressed in units/mL, where one unit corresponds to the amount of enzyme that catalyzes the formation of 1.0 µmol of p-nitroaniline per minute under the defined assay conditions.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suc-Ala-Glu-Pro-Phe-pNA TFA_TargetMol [targetmol.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 [smolecule.com]

- 7. Suc-Ala-Glu-Pro-Phe-pNA | 128802-76-6 | SAP-3947-PI [biosynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-琥珀酰-丙酰氨-丙酰氨-脯酰氨-苯丙氨酸对硝基酰苯胺 - 25,100,250,500 mg,聚乙烯瓶封装 [sigmaaldrich.com]

- 10. Sigma Aldrich Fine Chemicals Biosciences N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Fisher Scientific [fishersci.com]

- 11. promega.com [promega.com]

- 12. fao.org [fao.org]

Pin1 Substrate Specificity and the Role of Suc-Ala-Glu-Pro-Phe-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of cellular signaling, acting on a specific subset of phosphorylated proteins. Its unique function lies in its ability to catalyze the isomerization of pSer/Thr-Pro motifs, a post-translational modification that can profoundly alter a substrate's conformation, activity, stability, and subcellular localization. This technical guide provides an in-depth exploration of Pin1's substrate specificity, the enzymatic assays used to measure its activity, with a particular focus on the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA, and its role in key signaling pathways implicated in human diseases such as cancer and Alzheimer's. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction to Pin1: Structure and Function

Pin1 is a unique enzyme that specifically recognizes and isomerizes the peptide bond between a phosphorylated serine or threonine residue and a proline (pSer/Thr-Pro motif).[1][2][3] This isomerization between the cis and trans conformations of the prolyl bond can act as a molecular switch, influencing the function of a multitude of proteins involved in diverse cellular processes.[4]

Human Pin1 is a small, 18-kDa protein composed of two distinct domains: an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain, connected by a flexible linker.[3]

-

WW Domain: This domain is responsible for substrate recognition and binding. It specifically interacts with the pSer/Thr-Pro motif, thereby recruiting the substrate to the enzyme.[3]

-

PPIase Domain: This catalytic domain carries out the cis-trans isomerization of the prolyl bond.[3]

This two-domain architecture allows for a "double-check" mechanism, ensuring high specificity for its phosphorylated substrates.

Pin1 Substrate Specificity: The pSer/Thr-Pro Motif

The primary determinant of Pin1 substrate specificity is the presence of a phosphorylated serine or threonine residue immediately preceding a proline residue.[1][2][3] This motif is a common target for proline-directed kinases such as cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and glycogen synthase kinase 3β (GSK-3β). Consequently, Pin1 is strategically positioned to regulate the downstream effects of these key signaling kinases.

While the pSer/Thr-Pro motif is essential, the surrounding amino acid sequence can also influence binding affinity and catalytic efficiency. However, Pin1 exhibits a degree of promiscuity regarding these flanking residues.

Quantitative Analysis of Pin1 Activity and Substrate Binding

The enzymatic activity and substrate binding affinity of Pin1 can be quantified using various biochemical and biophysical techniques. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters for characterizing enzyme kinetics, with the kcat/Km ratio representing the catalytic efficiency. The dissociation constant (Kd) is used to quantify the binding affinity between Pin1 and its substrates.

| Substrate | Method | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Kd (µM) | Reference |

| Suc-AEPF-pNA | Protease-coupled assay | - | - | 380 | - | --INVALID-LINK-- |

| WFYpSPRLKK | NMR Titration | - | - | - | 800 | --INVALID-LINK-- |

| pAPP659-682 (cis isomer) | NMR Lineshape Analysis | 160 | 1.3 | 8125 | - | --INVALID-LINK-- |

| pAPP659-682 (trans isomer) | NMR Lineshape Analysis | 630 | 5.1 | 8100 | - | --INVALID-LINK-- |

Note: The table provides a selection of available data. Km and kcat values can vary depending on the specific assay conditions.

Experimental Protocols

Pin1 Isomerase Activity Assay using Suc-Ala-Glu-Pro-Phe-pNA

This is a continuous spectrophotometric assay that couples the cis-to-trans isomerization of a peptide substrate by Pin1 to its cleavage by a second enzyme, chymotrypsin. Chymotrypsin specifically cleaves the peptide bond C-terminal to phenylalanine only when the preceding Ala-Pro bond is in the trans conformation. The cleavage releases p-nitroaniline (pNA), which can be monitored by the increase in absorbance at 405 nm.[2] While the canonical Pin1 substrate is phosphorylated, this assay utilizes an unphosphorylated peptide, Suc-Ala-Glu-Pro-Phe-pNA, which can still be a substrate, albeit with different kinetics. This assay is particularly useful for high-throughput screening of Pin1 inhibitors.

Materials:

-

Recombinant human Pin1

-

Suc-Ala-Glu-Pro-Phe-pNA (substrate)

-

α-Chymotrypsin

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dissolve Suc-Ala-Glu-Pro-Phe-pNA in an appropriate solvent (e.g., DMSO) to make a stock solution. Further dilute in assay buffer to the desired final concentration.

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute in assay buffer to the final working concentration.

-

Dilute recombinant Pin1 in assay buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the assay components in the following order:

-

Assay buffer

-

Pin1 enzyme (or buffer for control)

-

Test compound (for inhibitor screening) or vehicle

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

-

Initiate Reaction:

-

Add the substrate solution (Suc-Ala-Glu-Pro-Phe-pNA) to all wells to start the reaction.

-

Immediately add the α-chymotrypsin solution to all wells.

-

-

Data Acquisition:

-

Place the plate in the spectrophotometer and immediately begin monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the kinetic curve.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay for Pin1 Binding

Fluorescence polarization is a powerful technique to measure the binding affinity between Pin1 and a fluorescently labeled peptide substrate in a homogenous solution.[5][6][7][8] The principle is based on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently labeled peptide rotates rapidly in solution, resulting in low polarization of the emitted light. When it binds to the much larger Pin1 protein, its rotation slows down, leading to an increase in the polarization of the emitted light.

Materials:

-

Recombinant human Pin1

-

Fluorescently labeled peptide substrate (e.g., FITC-labeled pSer/Thr-Pro peptide)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Black, non-binding surface 96-well or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the fluorescently labeled peptide in the binding buffer.

-

Prepare a serial dilution of Pin1 in the binding buffer.

-

-

Assay Setup:

-

In a black microplate, add a fixed concentration of the fluorescently labeled peptide to all wells.

-

Add increasing concentrations of Pin1 to the wells. Include a control well with only the fluorescent peptide (no Pin1) to measure the baseline polarization.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the Pin1 concentration.

-

Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

-

Pin1 in Cellular Signaling Pathways

Pin1 is a central regulator in numerous signaling pathways that are crucial for normal cellular function and are often dysregulated in disease.

Cell Cycle Regulation

Pin1 plays a pivotal role in controlling the cell cycle by regulating the activity of key cell cycle proteins.[1][9][10]

Caption: Pin1's role in regulating the G1/S and G2/M cell cycle checkpoints.

In the G1/S transition, Pin1 stabilizes Cyclin D1, a key activator of CDK4/6, which in turn phosphorylates and inactivates the tumor suppressor Retinoblastoma protein (Rb). This allows the transcription factor E2F to activate genes required for S-phase entry.[10] At the G2/M transition, Pin1 activates the phosphatase Cdc25 and inhibits the kinase Wee1, both of which control the activity of the master mitotic kinase CDK1/Cyclin B.[10]

Tau Phosphorylation in Alzheimer's Disease

In Alzheimer's disease, the microtubule-associated protein Tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles. Pin1 plays a protective role by binding to phosphorylated Tau at the pThr231-Pro motif and catalyzing its isomerization.[11][12][13][14][15] This conformational change facilitates the dephosphorylation of Tau by the phosphatase PP2A, thereby restoring Tau's ability to bind to microtubules and preventing its aggregation.[4][12]

Caption: Pin1's protective role in the Tau phosphorylation pathway.

Wnt/β-catenin Signaling in Cancer

The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, leading to increased cell proliferation and survival. Pin1 is often overexpressed in cancer and contributes to the stabilization and nuclear accumulation of β-catenin.[16][17][18][19][20][21] Pin1 binds to phosphorylated β-catenin, preventing its interaction with the destruction complex (composed of APC, Axin, and GSK3β), which would otherwise lead to its ubiquitination and proteasomal degradation.

Caption: Pin1's role in the activation of the Wnt/β-catenin signaling pathway.

Conclusion

Pin1's unique substrate specificity for pSer/Thr-Pro motifs places it at the nexus of numerous signaling pathways that are fundamental to cellular homeostasis. The ability to accurately measure its enzymatic activity and binding affinity is crucial for understanding its biological roles and for the development of therapeutic inhibitors. The chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA, in conjunction with a protease-coupled assay, provides a valuable tool for high-throughput screening of Pin1 modulators. A deeper understanding of Pin1's intricate regulatory networks will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pin1 colocalization with phosphorylated tau in Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]

- 13. The prolyl isomerase Pin1 restores the function of Alzheimer-associated phosphorylated tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isomerase Pin1 Stimulates Dephosphorylation of Tau Protein at Cyclin-dependent Kinase (Cdk5)-dependent Alzheimer Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pin1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of beta-catenin signaling in prostate cancer by peptidyl-prolyl isomerase Pin1-mediated abrogation of the androgen receptor-beta-catenin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

Technical Guide: High-Throughput Discovery of Novel Pin1 Inhibitors Using Protease-Coupled Chromogenic Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Pin1 as a Critical Oncogenic Regulator

The human peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within a subset of cellular proteins.[1][2] This catalytic action induces conformational changes that profoundly impact substrate protein function, stability, and subcellular localization.[3] Pin1 acts as a critical molecular switch, fine-tuning the output of proline-directed phosphorylation events, which are central to many signaling pathways.[1]

Numerous studies have demonstrated that Pin1 is overexpressed or hyperactivated in a wide range of human cancers, and its levels often correlate with tumor grade and poor patient prognosis.[1][4][5] It functions as a master regulator of oncogenesis by amplifying cancer-driving pathways.[4] Pin1 activates numerous oncoproteins (e.g., Cyclin D1, c-Myc, NOTCH1) and inactivates various tumor suppressors (e.g., PML, p53), thereby contributing to at least ten of the established hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppression, and activation of invasion and metastasis.[4][6] Given its central role in tumorigenesis and its dispensability for normal cell viability, Pin1 has emerged as a high-priority target for anti-cancer drug development.[7]

However, the discovery of potent and cell-permeable Pin1 inhibitors has been challenging.[8] Early inhibitors often mimicked the phosphorylated substrate, leading to poor cellular uptake.[9] This necessitates robust and efficient high-throughput screening (HTS) methodologies to identify novel chemical scaffolds that can effectively target Pin1 in a cellular context. This guide provides a technical overview of a protease-coupled chromogenic assay, a powerful HTS method for discovering novel Pin1 inhibitors.

The Pin1 Signaling Network in Cancer

Pin1 does not act in isolation but rather as a central hub in the oncogenic signaling network.[10] Its activity is downstream of proline-directed kinases such as CDKs, MAPKs, and GSK3β.[10] These kinases "write" the signal by phosphorylating substrates on Ser/Thr-Pro motifs, and Pin1 then "reads" and processes this signal through isomerization, determining the ultimate fate of the phosphoprotein.[3][10]

Key oncogenic pathways amplified by Pin1 include:

-

Cell Cycle Progression: Pin1 enhances the nuclear accumulation and stability of Cyclin D1, a pivotal regulator that promotes cell cycle progression.[3][6]

-

NOTCH Signaling: Pin1 boosts the cleavage and stability of the NOTCH1 receptor, promoting the self-renewal of cancer stem cells.[1][10]

-

TGF-β Signaling: Pin1 interacts with phosphorylated Smad2/3, inducing migration and invasion in cancer cells.[6]

-

Receptor Tyrosine Kinase (RTK) Signaling: Pin1 is implicated in pathways downstream of RTKs, often stabilizing key signaling nodes and transcription factors.

References

- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIN1 - Wikipedia [en.wikipedia.org]

- 3. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]

- 9. researchgate.net [researchgate.net]

- 10. arts.units.it [arts.units.it]

The Central Role of Pin1 in Cellular Signaling: A Technical Guide for Researchers

Abstract

The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that plays a pivotal role in regulating cellular signaling by catalyzing the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2][3] This conformational change acts as a molecular switch, profoundly altering the substrate protein's function, stability, subcellular localization, and interactions.[3][4] Pin1 is a master regulator of a vast network of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[5][6][7] Its dysregulation is deeply implicated in the pathogenesis of major human diseases, particularly cancer and Alzheimer's disease, making it a critical target for therapeutic development.[8][9][10] This guide provides an in-depth examination of Pin1's mechanism, its role in key signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

The Core Mechanism of Pin1

Pin1 is a highly conserved, relatively small enzyme composed of two principal domains: an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain.[4][11]

-

WW Domain: This domain functions as a phosphoprotein-binding module, specifically recognizing and docking onto pSer/Thr-Pro motifs within substrate proteins.[4][11][12]

-

PPIase Domain: This catalytic domain is responsible for the isomerization of the peptide bond preceding the proline residue, converting it between cis and trans conformations.[11][13]

This two-domain structure allows Pin1 to first bind its phosphorylated substrate and then catalytically modify its conformation. This post-phosphorylation regulatory step is a unique mechanism that adds a critical layer of control to signaling pathways driven by proline-directed kinases like CDKs, MAPKs, and GSK3β.[3][14][15]

Pin1 in Key Cellular Signaling Pathways

Pin1's ability to regulate protein conformation positions it as a central hub in numerous signaling networks. It often functions as an amplifier, sustaining signals initiated by upstream kinases.

Cell Cycle Regulation

Pin1 is a master regulator of the cell cycle, influencing progression through all its phases by targeting key regulatory proteins.[6][14][16]

-

G1/S Transition: Pin1 promotes the G1/S transition through a positive feedback loop involving the Retinoblastoma protein (Rb) and the transcription factor E2F.[14][16] Pin1 binds to hyperphosphorylated Rb, facilitating the release of E2F.[14] Activated E2F then transcriptionally upregulates Pin1, creating a feed-forward loop that drives cell cycle entry.[14] Additionally, Pin1 enhances the stability and nuclear accumulation of Cyclin D1, a critical protein for G1 progression.[16][17][18]

-

G2/M Transition: Pin1 interacts with and regulates multiple mitotic proteins, including Cdc25C, Wee1, and Polo-like kinase 1 (PLK1), to ensure proper entry into mitosis.[16][19] Its activity is essential for the complete activation of the Cyclin B-CDK1 complex that initiates cell division.[16][19]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is crucial for development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Pin1 is a potent positive regulator of this pathway.[3] It binds directly to phosphorylated β-catenin, stabilizing it by preventing its interaction with the degradation complex (containing APC and GSK3β).[3][11] This isomerization by Pin1 leads to the accumulation of β-catenin in the cytoplasm, facilitating its translocation to the nucleus.[11] In the nucleus, β-catenin co-activates TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1, promoting cell proliferation.[11][20]

NF-κB Pathway

The NF-κB pathway is a central mediator of inflammation, immunity, and cell survival. Pin1 enhances NF-κB signaling by directly targeting its p65/RelA subunit.[21][22] Upon stimulation by cytokines like TNFα, Pin1 binds to phosphorylated p65 at the pThr254-Pro motif.[22] This interaction inhibits p65's association with its inhibitor, IκBα, leading to increased nuclear accumulation and stability of p65.[22] By preventing p65 degradation, Pin1 potentiates its transcriptional activity, leading to the upregulation of inflammatory and pro-survival genes like IL-8 and VCAM-1.[21][23]

p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that acts as a "guardian of the genome." Pin1's interaction with p53 is complex and context-dependent. In response to genotoxic stress, DNA damage leads to the phosphorylation of p53 on Ser/Thr-Pro motifs, facilitating its interaction with Pin1.[24] Pin1-mediated isomerization then stimulates p53's DNA-binding activity and its ability to transactivate target genes involved in cell cycle arrest and apoptosis.[24][25] Pin1 can also promote apoptosis by mediating p53's dissociation from its inhibitor, iASPP.[25] However, while Pin1 enhances wild-type p53's tumor-suppressive functions, it can also stabilize and promote the oncogenic "gain-of-function" activities of mutant p53, a situation common in human cancers.[26]

Quantitative Analysis of Pin1-Substrate Interactions

The interaction of Pin1 with its substrates and its catalytic efficiency can be quantified. Binding affinity is often measured by the dissociation constant (KD), where a lower value indicates stronger binding. Catalytic activity is measured by the rate of isomerization.

Table 1: Pin1 Substrate Binding Affinities (KD)

| Substrate Peptide | Phosphorylation Site | KD (μM) | Method | Reference |

|---|---|---|---|---|

| Cdc25C-derived | pThr48 | ~1-5 | NMR | [27] |

| Tau-derived | pThr231 | ~14 | Isothermal Titration Calorimetry (ITC) | N/A |

| Generic pSer-Pro | pSer | ~10-20 | Fluorescence Polarization | N/A |

| Generic pThr-Pro | pThr | ~5-15 | Fluorescence Polarization | N/A |

(Note: Specific KD values can vary significantly based on the peptide sequence, experimental conditions, and measurement technique.)

Table 2: Pin1 Catalytic Activity

| Substrate | Pin1 Variant | Relative Activity (% of Wild-Type) | Method | Reference |

|---|---|---|---|---|

| WFYpSPR-pNA | Wild-Type | 100% | Spectrophotometry | [28] |

| pCDC25c | Wild-Type | 100% | NMR (EXSY) | [29] |

| pCDC25c | R68A/R69A | No detectable activity | NMR (EXSY) | [29] |

| FFpSPR | Wild-Type | 100% | NMR (EXSY) | [29] |

| FFpSPR | K63A | ~5% | NMR (EXSY) | [29] |

(Note: Activity is often reported as kcat/KM or as a relative rate compared to a wild-type control. The R68/69A mutations are in the WW domain, affecting binding, while K63A is in the catalytic PPIase domain.)

Key Experimental Protocols

Studying the function of Pin1 requires a combination of biochemical, molecular, and cellular biology techniques.

Co-Immunoprecipitation (Co-IP) to Detect Pin1-Substrate Interaction

This protocol is used to determine if Pin1 physically interacts with a putative substrate protein within a cell.

Methodology:

-

Cell Lysis: Culture cells to ~90% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody specific to the protein of interest (e.g., anti-β-catenin) or an isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Pin1 to detect its presence in the immune complex.

In Vitro Isomerase Assay

This assay directly measures the catalytic activity of recombinant Pin1 on a synthetic phosphopeptide substrate.

Methodology:

-

Substrate Preparation: Synthesize a short peptide corresponding to the Pin1 binding site on a substrate, containing a pSer/Thr-Pro motif followed by a p-nitroanilide (pNA) group.

-

Reaction Setup: In a 96-well plate, prepare a reaction buffer (e.g., 35 mM HEPES). Add the peptide substrate to the buffer.

-

Protease Coupling: Add chymotrypsin to the reaction. Chymotrypsin can only cleave the peptide when the pSer/Thr-Pro bond is in the trans conformation, releasing the pNA chromophore.

-

Initiate Reaction: Add purified, recombinant Pin1 to the wells to initiate the isomerization reaction from cis to trans.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm over time using a plate reader. The rate of increase in absorbance is directly proportional to the rate of Pin1-catalyzed isomerization.

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear phase of the absorbance curve. This can be used to determine kinetic parameters like kcat and KM.

Luciferase Reporter Assay for Transcriptional Activity

This assay is used to measure how Pin1 affects the transcriptional activity of its downstream effectors, such as NF-κB or β-catenin/TCF.

Methodology:

-

Plasmid Construction: Clone a promoter containing response elements for a specific transcription factor (e.g., TCF-responsive elements for β-catenin) upstream of a firefly luciferase reporter gene.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with three plasmids:

-

The firefly luciferase reporter plasmid.

-

An expression plasmid for Pin1 (or a Pin1 shRNA/siRNA for knockdown).

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Cell Culture and Lysis: Culture the transfected cells for 24-48 hours. If applicable, treat with an agonist (e.g., Wnt3a) to stimulate the pathway. Lyse the cells using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between control cells and cells overexpressing or depleted of Pin1 to determine its effect on transcription.

Conclusion and Therapeutic Implications

Pin1 is a critical transducer of phosphorylation signaling, acting as a molecular amplifier for a multitude of pathways that govern cell fate.[5] Its central role and frequent overexpression in cancer make it an attractive therapeutic target.[2][30] The development of small-molecule inhibitors that can block either the WW substrate-binding domain or the catalytic PPIase domain is an active area of research.[7][9][31] Such inhibitors have the potential to simultaneously disrupt multiple oncogenic pathways—including cell proliferation, survival, and metastasis—offering a powerful strategy for treating aggressive and drug-resistant tumors.[1][3] Conversely, in neurodegenerative conditions like Alzheimer's disease where Pin1 function appears to be lost, strategies to preserve or restore Pin1 activity could prove beneficial.[8][32] A deep understanding of Pin1's complex regulatory network is essential for the continued development of novel therapies targeting this master regulator of cellular signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. function-of-pin1-in-cancer-development-and-its-inhibitors-as-cancer-therapeutics - Ask this paper | Bohrium [bohrium.com]

- 3. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pin1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]

- 20. Pin1 promotes prostate cancer cell proliferation and migration through activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Essential Role of Pin1 via NF-κB Signaling in Vascular Inflammation and Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The prolyl isomerase Pin1 is a regulator of p53 in genotoxic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The prolyl isomerase Pin1 orchestrates p53 acetylation and dissociation from the apoptosis inhibitor iASPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The amplifier effect: how Pin1 empowers mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Activity and Affinity of Pin1 Variants [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. The significance of Pin1 in the development of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suc-Ala-Glu-Pro-Phe-pNA TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Ala-Glu-Pro-Phe-pNA TFA (Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide, Trifluoroacetate salt) is a chromogenic peptide substrate designed for the specific assay of Peptidyl-prolyl cis-trans isomerase 1 (Pin1). Pin1 plays a crucial role in cell cycle regulation and is a validated target in cancer and Alzheimer's disease research. This substrate allows for the continuous monitoring of Pin1 isomerase activity through a coupled enzymatic reaction. In the presence of Pin1, the substrate undergoes a conformational change from a cis to a trans isomer, which is then susceptible to cleavage by chymotrypsin. This cleavage releases the yellow chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.

Chemical and Physical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃₂H₃₈N₆O₁₁ (for the free peptide) |

| Molecular Weight | 682.68 g/mol (for the free peptide) |

| Appearance | White to off-white lyophilized powder |

| Purity (HPLC) | ≥95% |

| Solubility | Soluble in DMSO (up to 125 mg/mL)[1] |

| Storage (Lyophilized) | -20°C for up to 3 years[2] |

| Storage (in DMSO) | -20°C for 1 month, -80°C for up to 6 months[1] |

Experimental Protocols

Preparation of Stock Solutions

a. Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

b. Protocol for a 10 mM Stock Solution:

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of the peptide (MW: 682.68 g/mol ), the required volume of DMSO would be approximately 146 µL.

-

Add the calculated volume of DMSO to the vial.

-

Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

If the peptide is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

Once fully dissolved, aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Pin1 Isomerase Activity Assay (Chymotrypsin-Coupled)

This protocol is adapted from established methods for similar Pin1 substrates and may require optimization for specific experimental conditions.

a. Materials:

-

10 mM this compound stock solution in DMSO

-

Recombinant human Pin1 enzyme

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

b. Preparation of Working Solutions:

-

Pin1 Working Solution: Dilute the recombinant Pin1 enzyme to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Substrate Working Solution: Dilute the 10 mM stock solution of this compound in the assay buffer to the desired final concentration. A common starting concentration is 50 µM.

-

Chymotrypsin Working Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the chymotrypsin stock solution in the assay buffer to a final concentration of 6 mg/mL.

c. Assay Protocol:

-

To the wells of a 96-well microplate, add the components in the following order:

-

Assay Buffer

-

Pin1 Working Solution (or buffer for no-enzyme control)

-

Inhibitor or vehicle control (if screening for inhibitors)

-

-

Incubate the plate at the desired temperature (e.g., 25°C or 4°C to minimize chymotrypsin auto-cleavage) for a pre-determined time to allow for inhibitor binding if applicable.

-

Initiate the reaction by adding the Substrate Working Solution and the Chymotrypsin Working Solution to each well.

-

Immediately place the microplate in the plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

The rate of increase in absorbance is proportional to the Pin1 isomerase activity.

Visualizations

Signaling Pathway

Caption: Pin1 isomerase activity assay workflow.

Experimental Workflow

References

Determining the Optimal Concentration of Suc-Ala-Glu-Pro-Phe-pNA for Chymotrypsin Kinetic Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Chromogenic substrates, like those ending in p-nitroanilide (pNA), are invaluable tools for studying chymotrypsin kinetics. Upon enzymatic cleavage, the release of p-nitroaniline results in a measurable increase in absorbance, allowing for the continuous monitoring of the reaction rate.

The choice of substrate concentration is a critical parameter in designing a robust enzyme kinetic assay. An optimal concentration ensures that the reaction velocity is sensitive to changes in enzyme activity or the presence of inhibitors, and it allows for the accurate determination of key kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). This protocol will guide the user through the experimental steps and data analysis required to determine the optimal concentration of Suc-Ala-Glu-Pro-Phe-pNA for chymotrypsin kinetic studies.

Principle of the Assay

The enzymatic activity of chymotrypsin is determined by measuring the rate of hydrolysis of the substrate Suc-Ala-Glu-Pro-Phe-pNA. The enzyme cleaves the peptide bond between Phenylalanine and p-nitroaniline, releasing the yellow-colored p-nitroaniline. The rate of p-nitroaniline formation is directly proportional to the chymotrypsin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm.

The relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), Vₘₐₓ, and Kₘ is described by the Michaelis-Menten equation:[2][3][4]

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

-

V₀ is the initial reaction velocity.

-

Vₘₐₓ is the maximum reaction velocity at saturating substrate concentrations.[3][4]

-

Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[4][5] It is an inverse measure of the enzyme's affinity for the substrate.[5]

-

[S] is the substrate concentration.

To determine the optimal substrate concentration, a substrate saturation curve is generated by measuring the initial reaction rate at various substrate concentrations.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

Suc-Ala-Glu-Pro-Phe-pNA

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for dissolving the substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Calcium chloride (CaCl₂) (e.g., 10 mM, often used to enhance chymotrypsin stability)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplates or cuvettes

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Stock Solutions

Table 1: Stock Solution Preparation

| Reagent | Preparation | Storage |

| α-Chymotrypsin Stock Solution | Prepare a 1 mg/mL stock solution in 1 mM HCl. The exact concentration should be determined by measuring the absorbance at 280 nm. | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Suc-Ala-Glu-Pro-Phe-pNA Stock Solution | Dissolve the substrate in a minimal amount of DMSO or DMF to create a high-concentration stock solution (e.g., 10-20 mM). | Store at -20°C, protected from light. |

| Assay Buffer | Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂. | Store at 4°C. |

Protocol for Determining Optimal Substrate Concentration

This protocol involves measuring the initial rate of reaction over a wide range of substrate concentrations to generate a substrate saturation curve.

-